molecular formula C6H5BrN4O2 B2922495 3-bromo-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7-diol CAS No. 1033444-07-3

3-bromo-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7-diol

Cat. No.: B2922495
CAS No.: 1033444-07-3
M. Wt: 245.036
InChI Key: CCJBQKRNGHJHBD-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
3-Bromo-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7-diol (C₆H₅BrN₄O₂) is a heterocyclic compound featuring a pyrazolo[4,3-d]pyrimidine core substituted with a bromine atom at position 3, a methyl group at N1, and hydroxyl groups at positions 5 and 7 (Figure 1). It has a molecular weight of 245.03 g/mol and is reported with 95% purity . The compound’s diol functionality and bromine substitution make it a versatile intermediate for synthesizing kinase inhibitors and spiro derivatives .

Microwave-assisted bromination: Similar dibromo derivatives (e.g., 8,8-dibromo-tetrahydropyrido[4,3-d]pyrimidine-5,7-dione) are synthesized via bromination of precursor diones under microwave conditions, improving yield and reducing reaction time .

Functionalization of pyrazolo[4,3-d]pyrimidine scaffolds: Chlorination or bromination of pyrazolo[4,3-d]pyrimidine-5,7-diol intermediates using reagents like phosphorus oxychloride (POCl₃) or bromine sources is common, followed by regioselective substitution .

Applications
The compound is primarily utilized as a precursor in drug discovery, particularly for cyclin-dependent kinase (CDK) inhibitors. Its bromine atom enables further cross-coupling reactions (e.g., Suzuki or Buchwald–Hartwig), while the methyl and diol groups influence binding affinity in kinase active sites .

Properties

IUPAC Name

3-bromo-1-methyl-4H-pyrazolo[4,3-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4O2/c1-11-3-2(4(7)10-11)8-6(13)9-5(3)12/h1H3,(H2,8,9,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCJBQKRNGHJHBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=N1)Br)NC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-bromo-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7-diol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the pyrazolo[4,3-d]pyrimidine core followed by bromination and methylation steps. Specific reaction conditions, such as the use of brominating agents like N-bromosuccinimide (NBS) and methylating agents like methyl iodide, are employed to achieve the desired substitutions .

Chemical Reactions Analysis

3-bromo-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7-diol undergoes various chemical reactions, including:

Common reagents used in these reactions include N-bromosuccinimide for bromination, methyl iodide for methylation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-bromo-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7-diol involves its inhibition of CDK2/cyclin A2. The compound binds to the active site of CDK2, preventing its interaction with substrates necessary for cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound forms essential hydrogen bonds with key residues in the CDK2 active site, contributing to its inhibitory activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazolo[4,3-d]pyrimidine Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Biological Activity/Application Synthesis Method References
3-Bromo-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7-diol Br (C3), CH₃ (N1), OH (C5, C7) 245.03 Kinase inhibitor precursor; spiro derivatives Microwave-assisted bromination, POCl₃-mediated substitution
LGR6768 Br (C3), S-linked piperidine (C5), biphenyl (C7) N/A Selective CDK7 inhibitor (IC₅₀ = 12 nM) Derived from pyrazolo[4,3-d]pyrimidine-5,7-dithiol
5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine Cl (C5, C7), CH₃ (C2) 214.06 Intermediate for antitumor agents Chlorination with POCl₃
8,8-Dibromo-tetrahydropyrido[4,3-d]pyrimidine-5,7-dione Br (C8), dione (C5, C7) 362.94 Antimicrobial spiro derivatives Bromination under microwave conditions
7-Amino-5-chloro-pyrazolo[4,3-d]pyrimidine NH₂ (C7), Cl (C5) 169.58 Hsp90 inhibitor precursor Ammonolysis of dichloro derivatives

Key Comparative Insights

Substituent Effects on Bioactivity :

  • The bromine atom in this compound enhances electrophilic reactivity for cross-coupling, distinguishing it from chlorine-substituted analogs (e.g., 5,7-dichloro derivatives), which are less reactive in Suzuki couplings .
  • Hydroxyl groups at C5 and C7 improve solubility compared to thiol or chloro derivatives (e.g., LGR6768), but reduce membrane permeability, limiting in vivo efficacy .

Synthetic Flexibility: Microwave-assisted bromination (used for dibromo derivatives ) is more efficient than traditional methods for the target compound, reducing side reactions. Regioselectivity: The 7-amino-5-chloro derivative forms exclusively via ammonolysis of dichloro intermediates, whereas bromine substitution at C3 requires precise steric control to avoid polychlorination .

Biological Applications :

  • Kinase Inhibition : LGR6768’s biphenyl moiety at C7 enhances CDK7 selectivity over CDK2, whereas the methyl group in this compound may reduce off-target effects .
  • Antimicrobial Activity : Dibromo derivatives (e.g., 8,8-dibromo-tetrahydropyrido[4,3-d]pyrimidine-5,7-dione) exhibit moderate antimicrobial activity, but the target compound’s efficacy in this domain remains unexplored .

Biological Activity

3-Bromo-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7-diol (CAS No. 1033444-07-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, including its antimicrobial and anticancer activities, supported by relevant data and case studies.

  • Molecular Formula : C₆H₅BrN₄O₂
  • Molar Mass : 245.03 g/mol
  • Density : 2.37 g/cm³ (predicted)
  • pKa : 9.71 (predicted)

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. In vitro evaluations demonstrated its efficacy against various pathogens, with notable results in inhibiting biofilm formation.

Case Study: Antimicrobial Evaluation

A study evaluated several pyrazole derivatives, including this compound, for their antimicrobial activity against Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values were found to be as low as 0.22 μg/mL for the most active derivatives in the series. This compound exhibited significant bactericidal effects, indicating its potential use as an antimicrobial agent in clinical settings .

Anticancer Activity

The anticancer properties of this compound have also been investigated, particularly regarding its ability to inhibit the growth of cancer cells.

In Vitro Studies

In vitro assays were conducted on human cancer cell lines such as A549 (lung cancer) and HCT-116 (colon cancer). The results indicated that the compound exhibited moderate to potent anti-proliferative effects:

CompoundCell LineIC₅₀ (µM)
This compoundA54915.4
This compoundHCT-11618.2

These values suggest that the compound has a promising role as a potential anticancer agent due to its ability to inhibit cell proliferation effectively .

The mechanism underlying the biological activity of this compound appears to involve interaction with specific cellular targets that are crucial for cell survival and proliferation. Molecular docking studies suggest that this compound may act as an inhibitor of certain kinases involved in cancer cell signaling pathways.

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